![molecular formula C20H23N5O4 B2969007 ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2969007.png)
ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent findings from various studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H24N4O3
- Molecular Weight : 356.43 g/mol
The presence of the pyrazolo[3,4-d]pyrimidine scaffold is significant due to its established role in inhibiting various biological pathways, particularly those involved in cancer cell proliferation.
Antitumor Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent antitumor activity. A study evaluated several derivatives against different cancer cell lines, including HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate). The results indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold showed high inhibitory effects on tumor cell growth.
Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
1a | HepG2 | 2.5 |
1d | MCF-7 | 1.74 |
1e | A549 | 3.0 |
Ethyl derivative | PC-3 | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency against cancer cells .
The mechanism through which these compounds exert their antitumor effects primarily involves the inhibition of protein kinases, such as Src kinase. By blocking these kinases, the compounds interfere with signaling pathways that promote cell division and survival, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to their anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promising antimicrobial activity. A study focused on the interaction of these compounds with common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggested that certain derivatives not only inhibited bacterial growth but also enhanced the efficacy of traditional antibiotics like ampicillin and kanamycin.
Table 2: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ethyl derivative | S. aureus | TBD |
Ethyl derivative | E. coli | TBD |
This dual action could be particularly beneficial in treating infections in immunocompromised patients, such as those undergoing cancer therapy .
Case Studies and Clinical Implications
Several case studies have highlighted the potential clinical applications of pyrazolo[3,4-d]pyrimidines. For instance, a recent investigation into a specific derivative demonstrated significant tumor shrinkage in animal models when combined with conventional chemotherapy agents. This suggests that this compound could enhance treatment outcomes for cancer patients.
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-5-29-19(28)13-8-6-7-9-15(13)23-16(26)11-24-12-21-17-14(18(24)27)10-22-25(17)20(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWHIKULCFKDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.